molecular formula C15H23ClN2O B1255574 Piquindone hydrochloride CAS No. 75689-38-2

Piquindone hydrochloride

Cat. No.: B1255574
CAS No.: 75689-38-2
M. Wt: 282.81 g/mol
InChI Key: SFILABVANJHLDH-XOZOLZJESA-N
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Description

Piquindone hydrochloride is an atypical antipsychotic compound with a tricyclic structure. It was developed in the 1980s but was never marketed. The compound acts as a selective dopamine D2 receptor antagonist and has been found to possess moderate efficacy in treating positive symptoms of schizophrenia. Additionally, it has shown modest effectiveness for negative symptoms and has a lower propensity for inducing extrapyramidal symptoms and tardive dyskinesia compared to other antipsychotics .

Preparation Methods

The synthesis of piquindone hydrochloride involves several steps, starting from the appropriate pyrroloisoquinoline derivatives. The synthetic route typically includes:

    Step 1: Formation of the pyrroloisoquinoline core through cyclization reactions.

    Step 2: Introduction of the ethyl and methyl groups at specific positions on the core structure.

    Step 3: Conversion of the intermediate to the hydrochloride salt form.

Chemical Reactions Analysis

Piquindone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: The compound can undergo substitution reactions where specific groups on the molecule are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a model compound to study the binding properties of dopamine D2 receptor antagonists.

    Biology: Investigated for its effects on dopamine receptors and related signaling pathways.

    Medicine: Explored for its therapeutic potential in treating schizophrenia and Tourette’s syndrome. .

Mechanism of Action

Piquindone hydrochloride exerts its effects primarily by binding to and antagonizing dopamine D2 receptors. This action inhibits dopamine-mediated signaling pathways, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders. The compound’s selectivity for dopamine D2 receptors and its sodium-dependent binding properties contribute to its unique pharmacological profile .

Comparison with Similar Compounds

Piquindone hydrochloride is compared with other dopamine D2 receptor antagonists such as:

  • Tropapride
  • Zetidoline
  • Metoclopramide

These compounds share similar binding properties but differ in their clinical efficacy and side effect profiles. This compound is unique in its lower propensity for inducing extrapyramidal symptoms and tardive dyskinesia, making it a promising candidate for further research and development .

Properties

CAS No.

75689-38-2

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

(4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13;/h10,12,16H,4-8H2,1-3H3;1H/t10-,12+;/m0./s1

InChI Key

SFILABVANJHLDH-XOZOLZJESA-N

SMILES

CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.Cl

Isomeric SMILES

CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C.Cl

Canonical SMILES

CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.Cl

Synonyms

2,6-dimethyl-3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-4a,8a-1H-pyrrolo(2,3g)isoquinolin-4-one
3-ethyl-2,6-dimethyl-4,4a,5,6,7,8,8a,9-octahydro-4a,8a-1H-pyrrolo(2,3g)isoquinolin-4-one
piquindone
Ro 22-1319
Ro 22-1319 hydrochloride, (4aR-trans)-isomer
Ro 22-1319 hydrochloride, (4aS-trans)-isomer
Ro 22-1319 hydrochloride, (trans(+-))-isomer
Ro 22-1319, (4aS-trans)-isomer
Ro 22-1319, (cis-(+-))-isomer
Ro 22-1319, (trans-(-))-isomer
Ro 22-2586
Ro-22-1319
Ro-22-2586

Origin of Product

United States

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